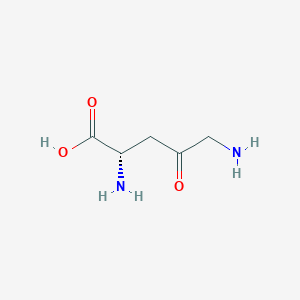

(S)-2,5-Diamino-4-oxopentanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10N2O3 |

|---|---|

Molecular Weight |

146.14 g/mol |

IUPAC Name |

(2S)-2,5-diamino-4-oxopentanoic acid |

InChI |

InChI=1S/C5H10N2O3/c6-2-3(8)1-4(7)5(9)10/h4H,1-2,6-7H2,(H,9,10)/t4-/m0/s1 |

InChI Key |

SURWICONOPIANU-BYPYZUCNSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)CN |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)CN |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for S 2,5 Diamino 4 Oxopentanoic Acid

Chemical Synthetic Pathways

The chemical synthesis of a chiral amino acid like (S)-2,5-Diamino-4-oxopentanoic acid would likely involve stereocontrolled reactions to establish the correct configuration at the chiral center.

Multi-Step Organic Synthesis Strategies

A plausible multi-step synthesis could commence from a readily available chiral precursor. One potential strategy could involve the use of a protected glutamic acid derivative, which already possesses the desired (S)-stereochemistry at the alpha-carbon. The synthesis would then focus on the introduction of the second amino group and the ketone functionality at the 4 and 5 positions. This could involve a series of transformations such as selective reduction, oxidation, and amination reactions. The use of protecting groups for the amino and carboxyl functionalities would be crucial to prevent unwanted side reactions.

Another approach could be an asymmetric synthesis starting from an achiral precursor. This would necessitate the use of a chiral auxiliary or a chiral catalyst to induce the desired stereochemistry. For instance, an asymmetric Michael addition of a nitrogen nucleophile to a suitable α,β-unsaturated ketone precursor could establish the chiral center. Subsequent functional group manipulations would then be required to install the remaining amino and carboxylic acid moieties.

Electrochemical Synthesis Approaches

Electrochemical methods offer an alternative for the synthesis of amino acids. For a compound like this compound, an electrochemical reduction of a nitro-oxo-pentanoate precursor could be envisioned. The synthesis would start with a suitable pentanoate backbone containing a nitro group and a ketone. The electrochemical reduction of the nitro group to an amine would be a key step. If the starting material is racemic, a subsequent resolution step would be necessary to isolate the desired (S)-enantiomer. Alternatively, an asymmetric electrochemical method employing a chiral electrode or a chiral mediator could potentially achieve the direct formation of the (S)-enantiomer.

Specific Reaction Mechanisms Employed in Synthesis

The synthesis of this compound would likely employ a variety of well-established reaction mechanisms. These could include nucleophilic substitution for the introduction of amino groups, and oxidation of an alcohol to form the ketone. If an asymmetric approach is used, reactions like asymmetric hydrogenation or asymmetric aminohydroxylation, catalyzed by chiral transition metal complexes, could be employed. The mechanisms of these reactions are well-understood and involve the formation of diastereomeric transition states, leading to the preferential formation of one enantiomer.

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis presents a powerful tool for the synthesis of chiral molecules due to the high stereoselectivity of enzymes.

Enzyme-Catalyzed Conversions

While no specific enzyme has been reported for the direct synthesis of this compound, enzymes from related pathways could be explored. For example, a 2,4-diaminopentanoate (B1235806) dehydrogenase has been identified, which is involved in the metabolism of ornithine. Although this enzyme acts on a different substrate, protein engineering could potentially be used to alter its substrate specificity to accept a precursor of this compound. Transaminases are another class of enzymes that could be relevant. An engineered transaminase could potentially catalyze the asymmetric amination of a suitable keto-acid precursor to introduce the α-amino group with the correct (S)-stereochemistry.

Exploration of Novel Biocatalysts for Asymmetric Synthesis

The discovery and development of novel biocatalysts are key to expanding the scope of enzymatic synthesis. Genome mining and high-throughput screening are powerful techniques for identifying new enzymes with desired activities. A search for enzymes from microorganisms that thrive in unusual environments (extremophiles) could lead to the discovery of robust biocatalysts for the synthesis of this compound. Furthermore, directed evolution techniques can be used to improve the activity, stability, and stereoselectivity of existing enzymes, tailoring them for the specific synthesis of the target molecule.

Isotopic Labeling Strategies and Applications

The introduction of isotopic labels into the molecular framework of this compound is a powerful tool for elucidating metabolic pathways, reaction mechanisms, and pharmacokinetic profiles.

Selective Deuteriation (e.g., at C-3 and C-5 positions)

Selective deuteriation, the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612), offers a non-invasive method to track the fate of molecules in biological systems. For this compound, the active methylene (B1212753) groups at the C-3 and C-5 positions are amenable to deuteriation through hydrogen exchange. This process can be achieved by treating the diamino acid with a deuterium source, such as D₂O, under controlled conditions. For instance, heating the compound in a sealed tube with D₂O can lead to significant deuterium incorporation. Research has demonstrated that after 5 hours of reaction, approximately 90% deuteriation occurred at the C-3 position and 60% at the C-5 position. Extending the reaction time to 24 hours resulted in complete hydrogen-deuterium exchange at both positions, while the C-2 hydrogen remained largely unaffected. This selective labeling is a prerequisite for developing multi-labeled compounds for further studies.

A deuterated version of a fluorinated glutamine derivative, (2S,4R)-2,5-diamino-3,3,4-trideutero-4-fluoro-5-oxopentanoic acid, has also been synthesized. acs.org This highlights the feasibility of combining deuteriation with other structural modifications to create highly specific molecular probes. acs.org

Incorporation of Heavy Isotopes (e.g., ¹³C, ¹⁵N) for Mechanistic Studies

Beyond deuterium, the incorporation of heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) is invaluable for mechanistic studies using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.govresearchgate.net These isotopes can be introduced during the synthesis of the diamino acid backbone.

A common strategy involves utilizing a labeled precursor in the synthetic route. For example, the synthesis of DL-[5-¹⁵N]diamino acid has been achieved via a Gabriel synthesis, starting from a bromomethyl ketone and reacting it with [¹⁵N]potassium phthalimide. This labeled diamino acid can then be used as a versatile intermediate. For instance, it can be further subjected to deuteriation as described above to create a multi-labeled compound.

Furthermore, the construction of heterocyclic rings, such as the imidazole (B134444) ring in histidine, can be accomplished using the isotopically labeled diamino acid as a starting material. By reacting the labeled diamino acid with reagents containing other heavy isotopes, such as potassium thiocyanate (B1210189) labeled with ¹³C and ¹⁵N (KS¹³C¹⁵N), one can synthesize complex molecules with multiple isotopic labels. This approach has been successfully employed to produce multi-labeled histidines for investigating enzymatic reaction mechanisms and pharmacokinetics.

The use of ¹³C and ¹⁵N solid-state NMR has also been instrumental in characterizing nitrogen-containing carbons derived from glucose and glycine, providing insights into their structure and formation. researchgate.net This underscores the broad applicability of heavy isotope labeling in understanding complex chemical and biological processes.

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of this compound allows for the systematic exploration of structure-activity relationships and the development of compounds with tailored properties.

Fluorinated Analogues (e.g., (2S)-2,5-Diamino-4-fluoro-5-oxopentanoic acid, (2S)-2,5-diamino-4,4-difluoro-5-oxopentanoic acid)

The introduction of fluorine into organic molecules can significantly alter their biological properties, including metabolic stability and binding affinity. nih.gov Consequently, the synthesis of fluorinated analogues of this compound has been a key area of research.

The synthesis of monofluorinated analogues, such as (2S)-2,5-diamino-4-fluoro-5-oxopentanoic acid, often involves the use of electrophilic fluorinating agents like Selectfluor®. acs.org A general approach involves the fluorination of a suitable precursor, such as a β-keto ester, followed by a series of transformations to install the amino groups and the carboxylic acid functionality. acs.org Stereochemical control during the fluorination step is crucial and can be achieved using chiral auxiliaries or catalysts.

For example, a synthetic route towards a fluorinated analog of 5-aminolevulinic acid, a related compound, involved the fluorination of a keto diester with Selectfluor, followed by decarboxylation under acidic conditions. semanticscholar.org Another strategy employed the nucleophilic fluorination of a triflate precursor. acs.org

The synthesis of gem-difluorinated analogues, like (2S)-2,5-diamino-4,4-difluoro-5-oxopentanoic acid, presents a greater synthetic challenge. These compounds often require specialized fluorinating reagents and reaction conditions.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (2S)-2,5-Diamino-4-fluoro-5-oxopentanoic acid | (2S,4R)-2,5-Diamino-4-fluoro-5-oxopentanoic acid | C₅H₉FN₂O₃ | 164.14 | 238418-71-8 bldpharm.com |

| (2S)-2,5-Diamino-4,4-difluoro-5-oxopentanoic acid | Not available | C₅H₈F₂N₂O₃ | 182.13 | Not available |

Other Chemically Modified Derivatives

Beyond fluorination, a variety of other chemical modifications can be introduced to the structure of this compound to generate a diverse range of derivatives. These modifications can include alterations to the side chains, the amino groups, or the carboxylic acid moiety.

For instance, the amino groups can be protected with various protecting groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), to facilitate selective reactions at other positions in the molecule. chem-soc.si These protected intermediates can then be used in peptide synthesis or for the introduction of other functional groups.

The synthesis of peptidomimetics, where a part of the peptide backbone is replaced with a non-peptidic moiety, has also been explored. chem-soc.si This can involve using the diamino acid as a scaffold to attach other molecular fragments.

Furthermore, derivatives can be formed at the carboxylic acid group, such as esters or amides, to modify the compound's solubility and pharmacokinetic properties. google.com.pg The synthesis of such derivatives often involves standard esterification or amidation reactions.

Biochemical Pathways and Metabolic Roles of S 2,5 Diamino 4 Oxopentanoic Acid

Participation in Metabolic Cycles

The metabolic significance of (S)-2,5-Diamino-4-oxopentanoic acid is underscored by its participation in several key metabolic cycles, connecting it to the processing of both D-amino acids and the biosynthesis of essential amino acids like histidine.

Involvement in D-Amino Acid Metabolism

While direct metabolism of the (S)-enantiomer is not extensively detailed, the metabolic pathway of the closely related (2R,4S)-2,4-Diaminopentanoate is well-characterized within D-amino acid metabolism. genome.jp This compound is converted to (2R)-2-amino-4-oxopentanoate by the enzyme 2,4-diaminopentanoate (B1235806) dehydrogenase. genome.jp This reaction is part of a broader network that processes D-amino acids, which are important components of bacterial cell walls and can be found in other organisms. genome.jp The enzyme also demonstrates activity with 2,5-diaminohexanoate, indicating a potential for enzymes in this class to process substrates with a similar diamino-oxo structure. genome.jp

Interconnections with Histidine Biosynthesis and Metabolism

A significant metabolic role of 2,5-diamino-4-oxopentanoic acid is its function as a precursor in the synthesis of histidine. Research involving stable isotope labeling has demonstrated that the racemic form, DL-2,5-diamino-4-oxopentanoic acid, is a key intermediate in a synthetic route to produce multi-labeled DL-histidine. In this pathway, the diamino acid undergoes a series of reactions, including the construction of the imidazole (B134444) ring, a core feature of histidine. This connection highlights the compound's integration into the biosynthetic pathways of proteinogenic amino acids.

Integration into Broader Metabolic Networks

The metabolic roles of this compound and its related compounds extend into wider metabolic networks. For instance, the structurally similar L-glutamine, which has a 5-oxo group instead of a 4-oxo group, is a central player in nitrogen metabolism, serving as a nitrogen donor for the synthesis of purines and other amino acids. sigmaaldrich.compharmacompass.comwikipedia.org Enzymes that act on related structures, such as 2,4-diaminopentanoate dehydrogenase, are linked to lysine (B10760008) degradation and arginine and proline metabolism. genome.jpgenome.jp Furthermore, the related compound (S)-2-amino-4-oxo-5-hydroxypentanoic acid has been shown to inhibit the biosynthesis of the aspartate family of amino acids (methionine, isoleucine, and threonine) in Saccharomyces cerevisiae. nih.gov These connections underscore the potential for this compound to intersect with multiple fundamental metabolic pathways.

Enzymatic Transformations and Associated Enzymes

The biochemical functions of this compound are mediated by specific enzymes that recognize it as a substrate and catalyze its transformation.

Role as a Substrate in Specific Enzymatic Reactions

This compound and its enantiomer can act as substrates for various enzymes involved in metabolic processes. Its dual amino and keto functionalities allow it to participate in a range of enzymatic reactions. smolecule.com For example, studies on the related compound 4,5-diamino-5-oxopentanoic acid indicate it can serve as a substrate for enzymes in amino acid metabolism. smolecule.com The role of such compounds as enzyme substrates is critical for understanding their biological functions and for applications in biochemical research, such as studying enzyme kinetics and interaction pathways. smolecule.com

Identification and Characterization of Enzymes Acting on the Compound (e.g., oxidoreductases)

A key class of enzymes that act on related diamino acids are oxidoreductases, specifically dehydrogenases that utilize NAD(P)+ as a cofactor. genome.jpgenome.jp The enzyme 2,4-diaminopentanoate dehydrogenase (EC 1.4.1.12) is a well-characterized example. genome.jp It catalyzes the deaminating oxidation of (2R,4S)-2,4-diaminopentanoate to (2R)-2-amino-4-oxopentanoate. genome.jp This enzyme is found in ornithine-fermenting bacteria and plays a role in amino acid degradation pathways. academie-sciences.fr Homologous enzymes to 2,4-diaminopentanoate dehydrogenase have been found to be active on 4-oxopentanoic acid, suggesting a degree of substrate flexibility within this enzyme family. academie-sciences.fr Another relevant enzyme is homoserine dehydrogenase (EC 1.1.1.3), which is inhibited by the related compound (S)-2-amino-4-oxo-5-hydroxypentanoic acid. nih.gov Aminotransferases, a broad class of pyridoxal (B1214274) 5'-phosphate-dependent enzymes, are also central to nitrogen metabolism and catalyze reactions involving amino and keto acids. nih.gov

Compound Information Table

Cofactor Requirements for Enzymatic Activities

Currently, there is no specific information available in the scientific literature detailing the cofactor requirements for enzymes that act on this compound. While it is known that enzymes such as dehydrogenases often require cofactors like NAD+/NADP+ for their activity on similar molecules, specific studies on the enzymatic processing of the (S) isomer of 2,5-diamino-4-oxopentanoic acid have not been identified.

Intermediary Metabolism and Biosynthetic Precursors

The role of this compound as an intermediary metabolite and its function as a biosynthetic precursor are not well-documented.

Precursor Role in the Formation of Other Biomolecules

There is currently no direct evidence in the reviewed literature to suggest that this compound serves as a direct precursor for the biosynthesis of other biomolecules. While similar amino acid derivatives are known to be involved in various metabolic pathways, the specific contribution of this compound is yet to be elucidated.

Catabolic Pathways and Degradation Products

The specific catabolic pathways and resulting degradation products of this compound have not been characterized. General metabolic processes for similar compounds may involve deamination or oxidation, but specific enzymatic reactions and breakdown products for this particular isomer are unknown.

Occurrence as an Endogenous Metabolite in Biological Systems

The presence of this compound as an endogenous metabolite in biological systems has not been definitively established in the available research.

Detection and Quantification in Model Organisms (e.g., mouse)

No studies have been identified that report the detection and quantification of this compound in model organisms such as the mouse. Metabolomics studies on mice have identified a vast number of compounds, but this specific isomer is not among those reported in the reviewed literature.

Comparative Metabolomics Studies

A review of comparative metabolomics studies did not yield any data that includes this compound. Therefore, no information is available to compare its presence or levels across different species or conditions.

Biological Activity and Interactions of S 2,5 Diamino 4 Oxopentanoic Acid in Research

Modulation of Enzymatic Activity

General statements in chemical literature suggest that compounds with the diamino-oxopentanoic acid backbone can function as either enzyme inhibitors or substrates. However, specific experimental evidence for (S)-2,5-Diamino-4-oxopentanoic acid is largely absent.

Investigation as an Enzyme Inhibitor

There is a lack of direct research investigating This compound as an enzyme inhibitor. Studies on closely related molecules provide some context. For instance, derivatives such as (S)-Benzyl 2,5-diamino-5-oxopentanoate have been noted to potentially inhibit enzymes like aminotransferases and dipeptidases. This suggests that the core structure may interact with the active sites of enzymes involved in amino acid and peptide metabolism, but this remains speculative for the un-derivatized (S)-enantiomer.

Assessment as an Enzyme Substrate

Similarly, there is no specific data from studies assessing This compound as a substrate for particular enzymes. Research on related structures, such as the activity of 2,4-diaminopentanoate (B1235806) dehydrogenase on 4-oxopentanoic acid, indicates that the carbon skeleton can be recognized by enzymes. However, the presence and stereochemistry of the amino group at the C2 position are critical for substrate specificity, and no dedicated studies on this for the (S)-enantiomer have been found.

Molecular Interactions with Biomacromolecules

Direct binding studies and detailed analyses of the molecular interactions between This compound and biomacromolecules like proteins and enzymes are not available in the current body of scientific literature.

Binding Studies with Proteins and Enzymes

No specific binding studies for This compound have been reported. The general principle for related compounds is that the amino and carboxylic acid groups would be key interaction points within a protein's binding pocket, likely forming hydrogen bonds and electrostatic interactions.

Stereospecificity of Interactions

The stereochemistry at the C2 position is expected to be a critical determinant in any potential biological interactions. Enzymes are chiral and typically exhibit a high degree of stereospecificity, meaning they will preferentially bind to one enantiomer over the other. Without experimental data, it is impossible to determine the specific enzymes or proteins with which the (S)-enantiomer might interact or to compare its activity to the (R)-enantiomer.

Mechanistic Studies of Biological Function

Due to the absence of foundational research on its enzymatic and protein interactions, there are no mechanistic studies detailing the biological function of This compound . Elucidating its mechanism of action would first require its identification as a potent inhibitor or a specific substrate for a biologically relevant enzyme.

Elucidation of Reaction Mechanisms involving the Compound

The reaction mechanisms of this compound and its analogs are primarily understood through their interactions with enzymes. As a structural analog of L-ornithine, it can serve as a substrate or, more significantly, as an inhibitor of enzymes that recognize ornithine. The mechanism of action often involves its interaction with specific molecular targets, leading to an alteration of their activity and influencing biochemical pathways.

A key enzyme target is ornithine decarboxylase (ODC), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. ODC catalyzes the first and rate-limiting step in the biosynthesis of polyamines. The inhibitory mechanism of compounds like 4-oxoornithine often involves the formation of a covalent bond with the PLP cofactor in the enzyme's active site. For example, studies with other ODC inhibitors have shown the formation of a stable, covalent oxime with PLP. nih.gov This adduct cannot be catabolized, effectively locking the enzyme in an inactive state and preventing the natural substrate, ornithine, from binding and being decarboxylated. nih.gov This covalent interaction explains the high potency of such inhibitors. nih.gov

Beyond enzymatic interactions, this compound can undergo various chemical reactions typical of its functional groups. These include:

Oxidation: The amino groups can be oxidized.

Reduction: The ketone group can be reduced to a hydroxyl group, forming a diaminohydroxy acid.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

These reactions are fundamental to its role as a building block in the synthesis of more complex molecules for research purposes.

Impact on Specific Biochemical Processes

The primary biochemical process impacted by this compound and its analogs is the biosynthesis of polyamines. Polyamines, such as putrescine, spermidine, and spermine, are essential molecules for cell growth, differentiation, and proliferation. nih.gov Ornithine decarboxylase (ODC) is the enzyme that initiates this pathway by converting ornithine to putrescine. nih.govnih.gov

By inhibiting ODC, 4-oxoornithine and related compounds can significantly reduce the levels of polyamines in cells. researchgate.net This depletion of polyamines has profound effects on cellular function. Since elevated polyamine levels are a hallmark of rapidly proliferating cells, such as those found in tumors, the inhibition of ODC is a key strategy in cancer research. nih.govbates.edu Furthermore, this strategy has proven effective against certain pathogenic microorganisms that also rely on polyamine biosynthesis for their growth. A notable example is the use of the ODC inhibitor α-DL-difluoromethylornithine (DFMO), also known as Eflornithine, in the treatment of African sleeping sickness, a disease caused by the protozoan Trypanosoma brucei. nih.gov

The compound also serves as a precursor in the laboratory synthesis of other molecules. For instance, it can be used to create isotopically labeled compounds that help in tracing metabolic pathways and studying enzymatic reaction mechanisms in detail.

Structure-Activity Relationship (SAR) Investigations within a Biochemical Context

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule like this compound relates to its biological activity. For inhibitors of ornithine decarboxylase, several key structural features have been identified through the study of various ornithine analogs. nih.govacs.org

Key SAR Findings for ODC Inhibitors:

| Structural Feature | Observation | Implication for Activity |

| Stereochemistry | The enzyme is specific for the L-configuration of the substrate. (+)-α-Methylornithine, which has the L-configuration, is a potent reversible inhibitor of ODC. nih.govacs.org | The stereochemistry at the α-carbon is a critical determinant for binding to the ODC active site. |

| α-Substitution | Substitution at the α-carbon, as seen in α-methylornithine, can enhance inhibitory activity. nih.govacs.org | This suggests that the active site can accommodate small substituents at this position, potentially leading to stronger binding interactions. |

| Functional Group Position | The presence and position of the keto group in 4-oxoornithine are distinct from the natural substrate ornithine and are key to its specific interactions. | The carbonyl group can participate in interactions within the active site that are not possible for the methylene (B1212753) group in ornithine. |

| Chain Length and Rigidity | The distance between the terminal amino groups is a critical design feature. Creating more rigid cyclic structures can enhance specificity for ODC over other PLP-dependent enzymes. researchgate.net | Maintaining the appropriate spacing between key binding groups while reducing conformational flexibility can lead to more potent and selective inhibitors. |

These SAR studies have enabled the rational design of novel ODC inhibitors with improved potency and selectivity. By systematically modifying the structure of ornithine, researchers have been able to map the topography of the ODC active site and design compounds that interact more effectively with it. researchgate.netnih.govacs.org For example, research into anthrone (B1665570) derivatives has shown a strong correlation between their ability to induce ODC and their tumor-promoting activity, further linking chemical structure to a specific biological outcome mediated by this enzyme. nih.gov

Analytical and Characterization Techniques in Research of S 2,5 Diamino 4 Oxopentanoic Acid

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for probing the molecular structure of (S)-2,5-Diamino-4-oxopentanoic acid. These methods rely on the interaction of the molecule with electromagnetic radiation to provide a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In one such study involving isotopic labeling, ¹H NMR spectroscopy was utilized to monitor the deuteriation of DL-2,5-diamino-4-oxopentanoic acid. The experiments were conducted in deuterium (B1214612) oxide (D₂O), a common solvent for NMR analysis of polar molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.

The following table summarizes the observed ¹H NMR chemical shifts for the protons in DL-2,5-diamino-4-oxopentanoic acid in D₂O before complete deuteriation at C-3 and C-5.

| Proton | Chemical Shift (δ) in D₂O |

| H-2 | 4.11 ppm |

| H-3 | 3.28 ppm |

| H-5 | 4.18 ppm |

Table 1: ¹H NMR Chemical Shifts for DL-2,5-Diamino-4-oxopentanoic acid in D₂O

These studies are particularly useful for probing the reactivity of specific sites within the molecule. The ability to selectively exchange protons for deuterium atoms provides a method to track chemical transformations and understand reaction mechanisms. The confirmation of the stereochemistry at the chiral C-2 center is also a critical application of NMR in the study of this compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which in turn allows for the unambiguous determination of the molecular formula.

The molecular formula of this compound is C₅H₁₀N₂O₃, corresponding to a monoisotopic mass of approximately 146.0691 g/mol . nih.gov HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, thus confirming the elemental composition.

While a specific experimental mass spectrum for this compound is not widely published, general fragmentation patterns for amino acids and ketones can be predicted. Common fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂) from the protonated molecular ion ([M+H]⁺). Cleavage of the carbon-carbon bonds adjacent to the carbonyl group is also a characteristic fragmentation pattern for ketones.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amine (N-H), carboxylic acid (O-H and C=O), and ketone (C=O) functional groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For a compound like this compound, which contains a ketone chromophore, a weak n→π* transition would be expected in the UV region. The transparency of a solution of the compound can be measured by UV-Vis spectrophotometry to assess its purity. For instance, a solution of a related compound, 2,5-diamino-5-oxo-pentanoic acid, is expected to have a transmittance of not less than 98.0% at 430 nm when prepared at a concentration of 25 mg per 1 ml in water.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and purity analysis of this compound. Both reversed-phase (RP-HPLC) and ion-exchange chromatography are utilized for its isolation to achieve high-purity products.

In RP-HPLC, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For a polar compound like this compound, a highly aqueous mobile phase, often with a buffer and an organic modifier, would be employed.

For the analysis of a derivative, (S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate, a typical HPLC method involves a C18 column with a mobile phase gradient of 0.1% trifluoroacetic acid (TFA) in a water/acetonitrile mixture, with UV detection at 254 nm. While this method is for a derivative, it illustrates the general principles that would be applied to the analysis of the parent compound.

The following table outlines a representative set of HPLC conditions that could be adapted for the analysis of this compound.

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Gradient of aqueous buffer (e.g., 0.1% TFA) and organic solvent (e.g., acetonitrile) |

| Detection | UV at a low wavelength (e.g., ~210 nm) due to the lack of a strong chromophore |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | Dependent on concentration and column dimensions |

Table 2: Representative HPLC Conditions for the Analysis of this compound

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique, though its direct application to a non-volatile and thermally labile compound like this compound requires derivatization. Amino acids are typically converted into more volatile and thermally stable derivatives prior to GC analysis.

Common derivatization strategies for amino acids include esterification of the carboxylic acid group and acylation of the amino groups. For α-keto acids, derivatization of the keto group is also necessary. These derivatized analytes can then be separated on a GC column and detected, often by a mass spectrometer (GC-MS), which provides both retention time and mass spectral data for enhanced identification. While specific GC methods for this compound are not detailed in the literature, the general approach for related compounds suggests its feasibility.

Capillary Electrophoresis

Capillary electrophoresis (CE) is a powerful and versatile analytical technique well-suited for the separation and analysis of amino acids and their derivatives, including this compound. usp.orglibretexts.orgnih.gov Its high efficiency, rapid analysis time, and minimal sample consumption make it an attractive alternative to traditional chromatographic methods. americanpharmaceuticalreview.com The fundamental principle of CE lies in the differential migration of charged species within a narrow-bore capillary under the influence of a high-voltage electric field. usp.orglibretexts.org

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) is a primary mode of CE that would be employed. usp.org In CZE, the separation is based on the charge-to-size ratio of the analytes. libretexts.org Given that this compound is an amino acid, its charge state is dependent on the pH of the background electrolyte (BGE) used in the capillary. By carefully selecting the pH of the BGE, the electrophoretic mobility of the compound can be controlled to achieve optimal separation from any impurities or related compounds.

The general instrumental setup for the CE analysis of this compound would include a high-voltage power supply, a fused-silica capillary, two buffer reservoirs, electrodes, and a detector. usp.orgbccampus.ca Detection is typically accomplished by UV-Vis spectrophotometry, often at a low wavelength (around 200 nm) where the peptide bonds absorb light.

A key application of CE in the context of this compound is for chiral separations, which is critical for determining enantiomeric purity. This is discussed in more detail in the following section.

| Parameter | Typical Value/Condition for Amino Acid Analysis | Purpose |

| Capillary Type | Fused-silica | Provides a stable surface for electrophoresis. |

| Capillary Dimensions | 25-75 µm internal diameter, 30-100 cm length | Influences resolution, analysis time, and heat dissipation. |

| Background Electrolyte (BGE) | Phosphate or borate (B1201080) buffer | Controls the pH and conductivity of the medium. |

| pH of BGE | 2.5 - 10 | Determines the charge state of the analyte. |

| Applied Voltage | 15-30 kV | Driving force for the separation. |

| Injection Method | Hydrodynamic or Electrokinetic | Introduces the sample into the capillary. |

| Detection | UV-Vis (190-214 nm) | Quantifies the analyte as it passes the detector. |

Stereochemical Analysis and Enantiomeric Purity Determination

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the stereochemical analysis and the determination of enantiomeric purity of this compound are of paramount importance. Since enantiomers possess identical physical and chemical properties in an achiral environment, specialized techniques are required for their separation and quantification. libretexts.org

Capillary Electrophoresis (CE) is a prominent technique for chiral separations of amino acids. nih.gov To separate enantiomers like (S)- and (R)-2,5-Diamino-4-oxopentanoic acid, a chiral selector is added to the background electrolyte. nih.gov These selectors form transient diastereomeric complexes with the enantiomers, which have different electrophoretic mobilities, thus enabling their separation. libretexts.org

Commonly used chiral selectors for amino acid analysis in CE include:

Cyclodextrins (CDs): These are cyclic oligosaccharides that have a chiral cavity. Enantiomers can be included in the CD cavity, and differences in the stability of these inclusion complexes lead to separation. csfarmacie.cz

Chiral Crown Ethers: These are macrocyclic polyethers that can form host-guest complexes with the primary amine group of amino acids, with selectivity for one enantiomer over the other. csfarmacie.cz

Micellar Electrokinetic Chromatography (MEKC): In this mode of CE, chiral surfactants are used to form micelles, which act as a pseudostationary phase. The differential partitioning of the enantiomers into these chiral micelles results in their separation.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful and widely used method for enantiomeric separation. csfarmacie.czyakhak.orgresearchgate.net In this technique, a chiral selector is immobilized on the surface of the stationary phase. As the racemic mixture of 2,5-Diamino-4-oxopentanoic acid passes through the column, the two enantiomers interact differently with the CSP, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of a wide range of chiral compounds, including amino acid derivatives. yakhak.org

| Technique | Principle | Typical Chiral Selector/Stationary Phase |

| Chiral Capillary Electrophoresis | Formation of transient diastereomeric complexes with different electrophoretic mobilities. | Cyclodextrins, Chiral Crown Ethers |

| Chiral High-Performance Liquid Chromatography | Differential interaction with a chiral stationary phase leading to different retention times. | Polysaccharide-based (Cellulose or Amylose derivatives) |

Advanced Structural Elucidation Techniques (e.g., X-ray Crystallography of derivatives or complexes)

While techniques like NMR and mass spectrometry are essential for confirming the connectivity of atoms in this compound, X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. anton-paar.comlibretexts.org

For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction may be challenging. In such cases, the formation of a derivative or a co-crystal with another molecule can facilitate crystallization. The analysis of the crystal structure of a derivative allows for the definitive confirmation of the stereochemistry of the parent molecule.

The process of X-ray crystallography involves several steps:

Crystallization: Growing a high-quality single crystal of the compound or a suitable derivative.

Data Collection: The crystal is mounted on a goniometer and irradiated with a beam of X-rays. The diffraction pattern, consisting of a series of spots, is recorded on a detector. lsuhsc.edu

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and a three-dimensional model of the molecule is built and refined. lsuhsc.edu

The data obtained from an X-ray crystallographic analysis provides precise information on bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular conformation. Crucially, for a chiral molecule, the analysis can determine the absolute configuration of the stereocenters, thus unequivocally confirming the (S)-configuration of 2,5-Diamino-4-oxopentanoic acid. While a crystal structure for this compound itself is not readily found in public databases, analysis of related structures, such as metal complexes or other derivatives, serves as a powerful tool for stereochemical confirmation in the broader research context. researchgate.netacs.org

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Absolute Configuration | The definitive stereochemistry at the chiral centers. |

Potential Research Applications of S 2,5 Diamino 4 Oxopentanoic Acid Beyond Clinical

Applications as a Biochemical Probe or Reagent

The distinct structure of (S)-2,5-diamino-4-oxopentanoic acid allows for its use as a specialized tool in biochemical investigations.

Use in Enzyme Mechanism Elucidation

This compound and its derivatives can serve as substrates or inhibitors for enzymes, aiding in the detailed study of their mechanisms of action. By observing how this compound interacts with an enzyme's active site, researchers can gain insights into the catalytic processes and biochemical pathways. For example, its interaction with specific enzymes can help to elucidate metabolic pathways.

Development of Labeled Probes for Metabolic Tracing

Isotopically labeled versions of this compound are instrumental in metabolic tracing studies. smolecule.com By incorporating stable isotopes like deuterium (B1214612) or carbon-13, researchers can follow the metabolic fate of the molecule within cells and organisms. smolecule.com This technique, often coupled with mass spectrometry, allows for the detailed mapping of metabolic networks and the identification of key regulatory points in cellular metabolism.

Specifically, isotopically labeled glutamine derivatives, which share a structural similarity, are used to investigate the altered metabolism in tumor cells. For instance, fluorine-18 (B77423) labeled derivatives have been developed for use as PET imaging agents to visualize tumors that exhibit increased glutamine metabolism. researchgate.netresearchgate.net The development of deuterated and fluorine-18 dual-labeled glutamine analogues aims to provide enhanced in vivo stability for PET imaging. acs.org

Role in the Design and Synthesis of Complex Organic Molecules

The chemical reactivity and chiral nature of this compound make it a valuable starting material for the synthesis of more complex molecules.

Building Block for Heterocyclic Compounds

Amino acids are recognized as key building blocks in the design and synthesis of heterocyclic compounds, which are core structures in many biologically active molecules and pharmaceuticals. rsc.org this compound, with its amino and keto functionalities, can be utilized in the construction of various nitrogen-containing heterocyclic rings.

Precursor in Peptide Synthesis

This compound and its derivatives can be incorporated into peptides using solid-phase peptide synthesis (SPPS). This allows for the creation of novel peptides with unique structural and functional properties. The use of protecting groups, such as Fmoc, and coupling reagents facilitates the step-wise addition of the amino acid into a growing peptide chain. This methodology is crucial for synthesizing peptides for biochemical studies and exploring their potential biological activities.

Contributions to Enzyme Mechanism Elucidation and Protein Engineering Research

The study of how enzymes interact with substrates like this compound provides valuable data for protein engineering. Understanding the structure-function relationships of enzymes is fundamental to modifying them for improved stability, activity, and specificity for industrial and biotechnological applications. mdpi.communi.cz By analyzing the interactions at the atomic level, scientists can rationally design mutations to enhance desired enzymatic properties. mdpi.com

For example, genome mining approaches are used to discover new enzymes with novel activities, and understanding how these enzymes interact with various substrates, including non-canonical amino acids, is crucial for their development as biocatalysts. academie-sciences.fr

Investigation of this compound as a Potential Biomarker in Research Models

Currently, there is a notable absence of published research specifically investigating this compound, also known as 4-oxoornithine, as a potential biomarker in non-clinical research models for diagnostic applications. Extensive searches of scientific literature and chemical databases have not yielded studies that detail its evaluation for this purpose.

While the field of metabolomics is rapidly expanding to identify novel biomarkers for various diseases, research has been directed towards a wide array of other compounds. mdpi.commeduniwien.ac.at These endeavors often involve the comprehensive profiling of small molecules in biological systems to find indicators of specific physiological or pathological states. meduniwien.ac.at However, this compound does not appear as a compound of interest in the available literature concerning biomarker discovery.

Chemical databases provide basic information about the structure and properties of 2,5-diamino-4-oxopentanoic acid. nih.gov The compound is recognized as a non-proteinogenic α,ω-diamino ketocarboxylic acid. Its applications are noted in the fields of chemistry as a building block for synthesis and in biology for studying metabolic pathways, with some potential therapeutic applications being explored. Despite these applications, its utility as a diagnostic biomarker in research models remains uninvestigated in the public domain.

Metabolomic studies, which are a primary source for identifying new biomarkers, have explored numerous other metabolites. For instance, research has focused on alterations in amino acid and lipid metabolism in various conditions. frontiersin.org While these studies cast a wide net for potential biomarkers, they have not highlighted this compound as a significant finding.

Data Tables

Due to the lack of research in this area, no data tables containing research findings on the investigation of this compound as a potential biomarker can be provided.

Future Directions and Emerging Research Avenues for S 2,5 Diamino 4 Oxopentanoic Acid

Development of Novel and Green Synthetic Methodologies

The pursuit of sustainable chemical manufacturing has spurred interest in developing novel and green synthetic routes for (S)-2,5-diamino-4-oxopentanoic acid. Current research is focused on moving beyond traditional, often harsh, chemical syntheses. One of the established methods involves a Gabriel synthesis starting from bromomethyl ketone derivatives. However, this method can involve hazardous reagents and generate significant waste.

Future methodologies are expected to leverage biocatalysis and green chemistry principles. mdpi.com This could involve the use of enzymes or whole-cell systems to catalyze the stereospecific synthesis of the (S)-enantiomer, minimizing the need for chiral auxiliaries and protecting groups. mdpi.com The use of renewable starting materials and environmentally benign solvents will also be a key focus. mdpi.comnih.gov Researchers are exploring the use of plant extracts and microorganisms for the synthesis of metallic nanoparticles, a concept that could be adapted for the production of complex organic molecules. mdpi.comnih.govrsc.org The goal is to develop economically viable and sustainable processes that reduce the environmental footprint of producing this valuable compound. mdpi.comrsc.org

Unveiling Undiscovered Metabolic and Regulatory Roles in Diverse Organisms

While this compound is known to be a structural analogue of ornithine and is related to glutamine, its precise metabolic and regulatory functions in a wide range of organisms remain largely unexplored. solubilityofthings.comnih.govwikipedia.org It is recognized as a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids used in protein synthesis. However, its structural similarity to key metabolites suggests potential involvement in various biochemical pathways. solubilityofthings.comconsensus.app

Future research will likely employ advanced analytical techniques to trace the metabolic fate of this compound within cells and organisms. This could reveal its role as a precursor to other important biomolecules or as a signaling molecule in metabolic regulation. solubilityofthings.com Investigating its interactions with enzymes and transport proteins will be crucial to understanding its biological significance. Studies in diverse organisms, from microbes to mammals, will provide a comparative perspective on its evolutionary and functional importance.

Advanced Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations offer powerful tools to investigate the properties and interactions of this compound at the atomic level. snu.ac.kr These methods can predict the three-dimensional structure of the molecule, its conformational flexibility, and its electronic properties. nih.gov

Future computational studies will focus on simulating the interactions of this compound with biological targets, such as enzymes and receptors. snu.ac.kr These simulations can provide insights into binding affinities and mechanisms of action, guiding the design of experiments and the development of potential therapeutic applications. snu.ac.kr MD simulations can also be used to study the dynamics of this molecule in different environments, such as in aqueous solution or within a lipid bilayer, providing a more complete understanding of its behavior in biological systems. snu.ac.kr

Exploration in Systems Biology and Metabolomics Research

The fields of systems biology and metabolomics provide a holistic approach to understanding the complex interplay of molecules within a biological system. dbkgroup.orgresearchgate.net this compound can be incorporated into these large-scale studies to map its position within metabolic networks and to identify its connections to other metabolites and pathways. dbkgroup.orgresearchgate.net

Future research in this area will involve the use of high-throughput analytical platforms, such as mass spectrometry and nuclear magnetic resonance spectroscopy, to quantify the levels of this compound and other metabolites in response to various stimuli or in different disease states. nih.gov This will help to elucidate its role in maintaining cellular homeostasis and its potential as a biomarker for specific physiological or pathological conditions. researchgate.net Integrating metabolomics data with other 'omics' data, such as genomics and proteomics, will provide a comprehensive view of the functional role of this compound. dbkgroup.orgresearchgate.net

Application in Synthetic Biology for Engineered Pathways

Synthetic biology aims to design and construct new biological parts, devices, and systems. cbd.intosti.gov this compound, as a non-standard amino acid, presents an exciting opportunity for the creation of novel proteins and enzymes with enhanced or entirely new functions.

Future applications in synthetic biology could involve the engineering of metabolic pathways to produce this compound in high yields. osti.gov Furthermore, researchers could engineer the translational machinery of cells to incorporate this amino acid into proteins at specific sites. This could lead to the development of biopolymers with unique properties or therapeutic proteins with improved stability and efficacy. The ability to create engineered pathways for both the synthesis and utilization of this compound opens up a vast landscape of possibilities for biotechnological innovation. cbd.intosti.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2,5-Diamino-4-oxopentanoic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving chiral precursors. For example, a palladium-catalyzed hydrogenation step under acidic conditions (e.g., acetic acid) followed by purification via recrystallization using methanol/ethyl acetate mixtures ensures high enantiomeric purity . Key parameters include:

- Reaction temperature : 25–40°C to prevent racemization.

- Catalyst loading : 5–10% Pd/C for efficient hydrogenation.

- Solvent system : Methanol for solubility, followed by ethyl acetate for crystallization.

- Purity validation : HPLC with chiral columns (e.g., Chiralpak® AD-H) and LC-MS to confirm absence of byproducts .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : A combination of techniques is required:

- NMR : ¹H and ¹³C NMR to confirm stereochemistry (e.g., δ 2.5–3.0 ppm for α-protons adjacent to the ketone group) .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (amide I band) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 176.1) .

Q. How is this compound utilized in peptide synthesis?

- Methodological Answer : The compound serves as a chiral building block for β-turn mimics in peptides. Key steps:

- Coupling reagents : Use DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to minimize racemization during amide bond formation .

- Protection strategies : Boc (tert-butyloxycarbonyl) for the α-amino group and Fmoc (fluorenylmethyloxycarbonyl) for the δ-amine to enable selective deprotection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Contradictions often arise from assay variability or impurity profiles. Strategies include:

- Batch comparison : Analyze multiple synthetic batches via LC-MS to identify impurities impacting activity .

- Assay standardization : Use cell lines with validated receptor expression (e.g., HEK293 for GPCR studies) and include positive controls (e.g., glutamine analogs) .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies across studies, accounting for variables like pH or temperature .

Q. What isotopic labeling strategies are available for metabolic tracing studies involving this compound?

- Methodological Answer : ¹³C or ¹⁵N labeling at specific positions enables tracking in metabolic pathways:

- Synthesis of L-Glutamine-4-¹³C : Incorporate ¹³C-labeled levulinic acid (4-oxopentanoic acid) during precursor synthesis .

- Applications : Use LC-MS/MS with MRM (multiple reaction monitoring) to trace incorporation into TCA cycle intermediates .

Q. How can computational modeling predict interactions between this compound and enzymatic targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can model binding to glutaminase or transaminases:

- Force fields : AMBER or CHARMM for protein-ligand dynamics.

- Key residues : Focus on conserved active-site residues (e.g., Asn76 in human glutaminase) for free energy calculations (MM/PBSA) .

Data Presentation Guidelines

- Raw data handling : Store large datasets (e.g., NMR spectra, HPLC chromatograms) in appendices, with processed data (e.g., coupling constants, retention times) in the main text .

- Uncertainty reporting : Include error margins for biological assays (e.g., IC₅₀ ± SEM) and statistical significance (p-values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.